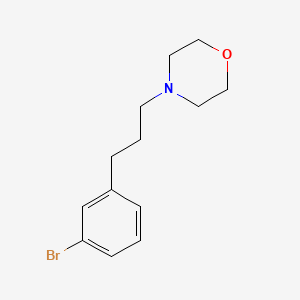

4-(3-(3-Bromophenyl)propyl)morpholine

Description

Properties

IUPAC Name |

4-[3-(3-bromophenyl)propyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-13-5-1-3-12(11-13)4-2-6-15-7-9-16-10-8-15/h1,3,5,11H,2,4,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDFMYRGMMWEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675031 | |

| Record name | 4-[3-(3-Bromophenyl)propyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-11-6 | |

| Record name | 4-[3-(3-Bromophenyl)propyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-(3-Bromophenyl)propyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-bromophenyl)propyl)morpholine typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromophenylpropylamine and morpholine.

Reaction: The 3-bromophenylpropylamine is reacted with morpholine under suitable conditions to form the desired product. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-bromophenyl)propyl)morpholine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 3-bromophenyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amine derivative, while oxidation might produce a ketone or alcohol.

Scientific Research Applications

4-(3-(3-bromophenyl)propyl)morpholine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(3-bromophenyl)propyl)morpholine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A morpholine ring linked via a three-carbon chain to a 3-bromophenyl group.

- Bromine at the meta position confers steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Comparison with Structural Analogs

Positional Isomers: Bromophenyl Derivatives

Key Findings :

- Solubility : The meta isomer may exhibit better solubility in polar solvents compared to the ortho isomer due to reduced steric hindrance.

- Pharmacological Potential: Ortho-substituted analogs are less explored, but meta-substituted derivatives are more common in drug discovery due to favorable binding geometries .

Halogen-Substituted Derivatives

Key Findings :

Aryl-Substituted Morpholine Derivatives

Key Findings :

- Pharmacological Activity: Fomocaine’s phenoxymethyl group optimizes lipophilicity for topical use, whereas bromophenyl groups may favor CNS-targeting applications due to higher blood-brain barrier permeability. Butoxyphenoxy derivatives exhibit prolonged effects due to slower metabolic clearance .

- Synthetic Routes: Bromophenyl derivatives may require specialized coupling reactions (e.g., Suzuki-Miyaura), whereas phenoxymethyl groups are introduced via nucleophilic substitutions .

Physicochemical and Spectroscopic Comparison

Key Findings :

- Lipophilicity : Bromophenyl derivatives are more lipophilic than Fomocaine, suggesting different pharmacokinetic profiles.

- Spectroscopy : Morpholine protons in Fomocaine resonate at δ 54–66 ppm, while bromophenyl analogs may show downfield shifts due to electron withdrawal .

Biological Activity

The compound 4-(3-(3-Bromophenyl)propyl)morpholine is gaining attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a morpholine ring connected to a propyl chain that is further substituted with a bromophenyl group. This unique structure is believed to enhance its interaction with various biological targets.

The primary mechanism of action involves the compound's interaction with acetylcholinesterase (AchE) , an enzyme crucial for neurotransmission. Inhibition of AchE can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to therapeutic effects in neurodegenerative conditions.

Biochemical Pathways

The compound also influences biochemical pathways related to oxidative stress. It has been shown to produce reactive oxygen species (ROS), which can lead to lipid peroxidation and the formation of malondialdehyde (MDA), a marker of oxidative damage.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, showing significant inhibition zones in susceptibility tests. The minimum inhibitory concentration (MIC) values indicate its potency, with lower values suggesting stronger activity against pathogens .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Strongly Inhibitory |

| Escherichia coli | 1.0 | Moderately Inhibitory |

| Pseudomonas aeruginosa | 2.0 | Weakly Inhibitory |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values reflect its effectiveness in inhibiting cell proliferation:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 15 | Moderate |

| HepG2 | 20 | Moderate |

| A549 | 10 | Strong |

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating ROS levels and enhancing antioxidant defenses.

- Synergistic Antimicrobial Effects : Research indicated that when combined with standard antibiotics like Ciprofloxacin, the compound exhibited synergistic effects, reducing MIC values and enhancing overall antimicrobial efficacy against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.